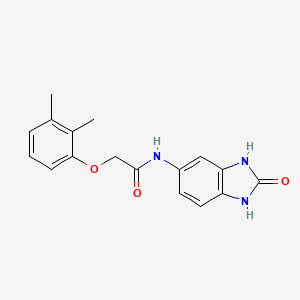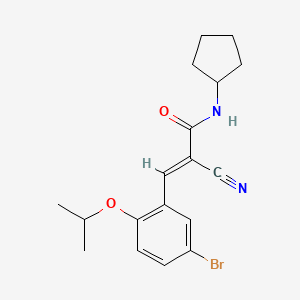![molecular formula C20H16BrClN2OS B4610639 N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea](/img/structure/B4610639.png)
N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea is a useful research compound. Its molecular formula is C20H16BrClN2OS and its molecular weight is 447.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.98552 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea and similar thiourea derivatives have been synthesized and characterized to explore their potential applications in various fields of scientific research. For instance, the synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives have been extensively studied. These studies have shown that thiourea ligands can coordinate to metal ions in a bidentate manner, yielding neutral complexes with distorted tetrahedral coordination. Such research underlines the importance of thiourea derivatives in coordination chemistry and potentially in the development of new materials with specific magnetic, optical, or catalytic properties (Arslan, Külcü, & Flörke, 2003).
Antipathogenic Activity
The antipathogenic activity of thiourea derivatives has also been a significant area of research. Studies have demonstrated that certain thiourea compounds exhibit significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of thiourea derivatives for further development as novel anti-microbial agents, which could be crucial in addressing the challenge of antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
Structural Studies
Structural studies of benzoylthiourea derivatives, such as N-(2-Chlorophenyl)-N'-(4-methoxybenzoyl)thiourea, have contributed to the understanding of the molecular configurations and dimensions of these compounds. By comparing with other similar derivatives, researchers can gain insights into how slight variations in the molecular structure can influence the overall properties and reactivity of these compounds. Such knowledge is fundamental for designing new materials or drugs with tailored properties (Yusof & Yamin, 2004).
Antimicrobial Activity
Thiourea derivatives derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown specific antimicrobial activities against a range of pathogens, including Gram-positive, Gram-negative bacteria, and Candida spp. This specificity and the range of minimal inhibitory concentration (MIC) values highlight the potential of thiourea compounds as antimicrobial agents. Some compounds have exhibited broad-spectrum antimicrobial activity, suggesting their use in treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-phenylmethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2OS/c21-15-6-11-19(18(22)12-15)24-20(26)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQGAMUMGJGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4610562.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4610572.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4610576.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4610593.png)
![(1S,9S)-11-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4610600.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4610603.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4610611.png)

![4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4610628.png)

![N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4610661.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4610685.png)
